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Compound of Interest |

N,N-BOC, BOC-2-AMINO-3-
Compound Name:

METHYLPYRIDINE
CAS No.: 1228631-58-0
Cat. No.: B6337808

Get Quote

Executive Summary

N-Boc-2-amino-3-methylpyridine (also known as tert-butyl (3-methylpyridin-2-yl)carbamate;
CAS: 138343-75-6) is a critical intermediate in medicinal chemistry, particularly in the synthesis
of pyridine-based pharmacophores.[1] The protection of the 2-amino group with a tert-
butoxycarbonyl (Boc) moiety alters the electronic properties of the pyridine ring, directing
subsequent electrophilic substitutions (e.g., halogenation, lithiation) and preventing catalyst
poisoning in cross-coupling reactions.

This guide provides a comprehensive analysis of the spectroscopic signature of this
compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS). It is designed to serve as a self-validating reference for confirming
structural identity and purity during synthesis.

Structural & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying common impurities like the starting material (2-amino-3-methylpyridine) or residual
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Boc anhydride.

Synthesis Pathway

The compound is typically synthesized by reacting 2-amino-3-methylpyridine with di-tert-butyl
dicarbonate (Boc
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Figure 1: Synthetic workflow and impurity logic. The introduction of the Boc group adds
significant mass (+100 Da) and distinct aliphatic proton signals.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[2][3]

NMR is the primary tool for structural validation. The Boc group introduces a strong singlet in
the aliphatic region, while the pyridine protons show characteristic downfield shifts due to the
electron-withdrawing nature of the carbamate.

H NMR Data (400 MHz, CDCI )

The following assignments are based on standard pyridine substitution patterns and
authoritative literature values for Boc-protected aminopyridines.
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Position

Shift (

» PpmM)

Multiplicity

Integration

Coupling (

, H2)

Assignment
Logic

NH

7.00-9.00

brs

1H

Amide proton
(solvent/conc.

dependent).

H-6

8.25-8.35

dd

1H

5.0,1.8

-proton to
Nitrogen;
most
deshielded.

H-4

7.50 - 7.60

dd

1H

75,18

-proton;
deshielded by
aromatic

current.

H-5

7.05-7.15

dd

1H

7.5,5.0

-proton;
typically the
most shielded

aromatic.

CH

2.25-2.35

3H

Methyl group
at C-3.[2]

Boc

1.50-1.55

9H

tert-Butyl
methyls;
diagnostic

singlet.

Key Diagnostic Features:

o The "Boc Effect": Compare to the starting material (2-amino-3-methylpyridine).[3] The H-6

proton in the starting material typically appears around 8.0 ppm. Upon Boc protection, the

anisotropy of the carbonyl group and the reduced electron density on the ring nitrogen often
shift H-6 downfield to ~8.3 ppm.
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e Rotamers: In some solvents (e.g., DMSO-

or at low temperatures), carbamate rotamers may cause peak broadening or doubling of the
methyl/Boc signals. In CDCI

at room temperature, sharp signals are usually observed.

C NMR Data (100 MHz, CDCI )

Shift (
Carbon Type Assighment
» Ppm)
C=0 153.0 - 154.0 Carbamate Carbonyl
Pyridine C-
C-2 150.0 - 151.5
(attached to N-Boc)
Pyridine C-
C-6 145.0-147.0
(unsubstituted)
C-4 138.0 — 140.0 Pyridine C-
Pyridine C-
C-3 125.0 - 130.0
(attached to Methyl)
c5 120.0 - 122.0 Pyridine C-
C-q (Boc) 80.0-81.5 Quaternary tert-butyl carbon
CH ,
tert-Butyl methyls (intense
28.3 v Yis (
(Boc) peak)
CH
17.5-185 Methyl at C-3

(Ar)

Mass Spectrometry (MS) Profile[6]
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Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint
characteristic of Boc-protected amines.

lonization Mode: Electrospray lonization (ESI) or APCI (Positive Mode).
» Molecular lon:

(Calculated for C
H

N

@)

: 209.13).

¢ Sodium Adduct:
[4]

Fragmentation Pathway

The Boc group is thermally labile and acid-sensitive, leading to a predictable fragmentation
pattern in MS/MS or in-source fragmentation.

Parent lon [M+H]+

m/z 209.1

C4H8 (McLafferty-like)

Loss of Isobutene (-56 Da)
[M+H - C4H8]+
m/z 153.1

CcOo2

Loss of CO2 (-44 Da)
(Re-aromatization)

[M+H - Boc]+
m/z 109.1
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Figure 2: ESI-MS fragmentation logic. The transition from m/z 209

153

109 is diagnostic for N-Boc protection.

Click to download full resolution via product page

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for monitoring the reaction progress (disappearance of

Boc anhydride and appearance of the carbamate).

Functional Group

Wavenumber (cm

)

Intensity

Description

N-H Stretch

3200 — 3400

Medium/Broad

Amide N-H (often
sharper than free

amine).

C-H (Aliphatic)

2970 — 2980

Medium

C-H stretch of the tert-
butyl group.

C=0 (Carbamate)

1715-1735

Strong

Key diagnostic peak.
Distinguishes product
from starting amine
(no C=0).

C=C/C=N

1580 — 1600

Medium

Pyridine ring skeletal

vibrations.

C-O Stretch

1150 - 1170

Strong

Ester-like C-O-C
stretch of the Boc

group.

Quality Control & Troubleshooting

When analyzing "N-Boc-2-amino-3-methylpyridine,” researchers often encounter specific

iIssues. Use this decision matrix to validate your sample.
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Differentiating from Starting Material

e TLC: The N-Boc product is significantly less polar than the free amine (2-amino-3-
methylpyridine). It will have a much higher R

in EtOAc/Hexane mixtures.

 NMR: Look for the disappearance of the broad NH

signal (~4-5 ppm) and the appearance of the Boc singlet (1.5 ppm).
e Color: The starting amine is often a dark brown/yellow oil or solid; the pure N-Boc product is

typically a white to off-white solid.

Common Impurities

e Boc Anhydride: Look for a singlet at 1.48 ppm (often overlaps with product Boc) and an IR
peak at ~1760/1830 cm

(anhydride doublet).

e Di-Boc Product: In aggressive conditions (excess Boc

O, strong base), a second Boc group may add to the nitrogen. This usually shows a
downfield shift in the Boc signal and integration of 18H.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. guidechem.com [guidechem.com]

2. benchchem.com [benchchem.com]

3. researchgate.net [researchgate.net]

e 4. PubChemlLite - 2-(n-boc-amino)-3-methylpyridine (C11H16N202) [pubchemlite.lcsb.uni.lu]
5. pubs.acs.org [pubs.acs.org]

6. chemrxiv.org [chemrxiv.org]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
Boc-2-amino-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6337808/docs#technical-guide-spectroscopic-
characterization-of-n-boc-2-amino-3-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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